molecular formula C36H40BF4O2P2Rh- B103839 cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate CAS No. 56977-92-5

cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate

货号: B103839
CAS 编号: 56977-92-5
分子量: 756.4 g/mol
InChI 键: DCGUTTVLWMBBAX-MKPLHMJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Origins of Atropisomeric Biphenyl Diphosphine Ligand Systems

The conceptual foundation for atropisomeric diphosphine ligands emerged from the recognition that axial chirality could provide the necessary chiral environment for enantioselective catalysis. The discovery of C₂-symmetric frameworks lacking stereogenic atoms but possessing axial chirality due to restricted rotation marked a fundamental shift in ligand design philosophy. This atropisomeric principle was first demonstrated effectively with G. Wilkinson's discovery of chloro-tris(triphenylphosphine)rhodium, which could function as a soluble hydrogenation catalyst for unhindered olefins at rates comparable to heterogeneous counterparts.

The early development of chiral phosphines was significantly influenced by the independent work of Horner and Mislow, who reported methods for preparing optically active phosphines in the mid-1960s. These foundational studies provided the theoretical and practical groundwork for William S. Knowles and his research team at Monsanto to develop the first effective chiral phosphine ligands. Their initial investigations involved replacing the triphenylphosphine in Wilkinson's rhodium catalyst with chiral phosphines to achieve enantioselective hydrogenation of prochiral olefins.

The progression from initial chiral phosphines to effective catalytic systems involved systematic structural modifications that enhanced enantioselectivity. Knowles's group initially achieved only 15% enantiomeric efficiency, which was subsequently improved through phosphine modifications to 28-32% efficiency. The breakthrough came with the development of methylphenyl-o-anisylphosphine (PAMP), which demonstrated 58% efficiency, representing a significant advancement in the field. The subsequent modification of the phenyl group in PAMP to a more sterically hindered cyclohexyl group yielded methylcyclohexyl-o-anisylphosphine (CAMP), achieving an unprecedented 88% efficiency.

This systematic approach to ligand optimization culminated in the development of 1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane (DIPAMP), which represented a dimerized form of PAMP. The DIPAMP ligand achieved 95% efficiency in asymmetric hydrogenation processes, establishing it as a landmark achievement in asymmetric catalysis. The structural features of DIPAMP that contributed to its success included the presence of C₂-symmetric diphosphine architecture, where each phosphorus center adopts a pyramidal geometry bearing three different substituents: anisyl, phenyl, and the ethylene group.

Key Advances in Rhodium-Mediated Enantioselective Transformations

The development of rhodium-DIPAMP complexes marked the beginning of practical asymmetric catalysis with enzyme-like selectivity achieved through synthetic catalysts. The rhodium complex (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate emerged as a highly reactive enantioselective catalyst for the asymmetric hydrogenation of various substituted dehydroalanines to N-protected amino acids. This catalytic system demonstrated exceptional versatility, proving effective in the asymmetric reduction of pentapeptides containing unsaturated phenylalanine or tyrosine linkages to enkephalin, a brain peptide hormone.

The industrial significance of rhodium-DIPAMP catalysis became evident through its application in the commercial production of L-3,4-dihydroxyphenylalanine (L-DOPA), used in treating Parkinson's disease. The catalyst system enabled the direct synthesis of the L-enantiomer without requiring laborious resolution processes. This represented the first industrial process to chirally synthesize an important pharmaceutical compound using asymmetric catalysis. The process utilized the Erlenmeyer Az-lactone synthesis involving a hydrogenation step, where the symmetric catalyst was replaced with the new asymmetric catalyst to produce L-DOPA directly.

Extensive mechanistic studies have revealed that rhodium-DIPAMP complexes operate through a well-defined catalytic cycle involving substrate coordination, hydrogen activation, and stereoselective hydride transfer. The enantioselectivity is determined by the relative stability of diastereomeric transition states formed during the catalytic process. The asymmetric spatial environment created by the diphosphine ligand directly influences this stability through steric interactions in what is described as the "quadrants" model.

The catalytic scope of rhodium-DIPAMP systems extends beyond amino acid synthesis to include the efficient reduction of enol acetates to esters and the preparation of chiral 2-substituted succinic acid derivatives. These applications demonstrate the broad utility of the catalyst system across different substrate classes and reaction types. The formation of dimeric rhodium-DIPAMP complexes, specifically [Rhodium(DIPAMP)]₂(tetrafluoroborate)₂, has been identified as a valuable catalyst precursor that operates without induction periods.

Catalytic Application Substrate Type Enantioselectivity Industrial Relevance
L-DOPA Synthesis Dehydroalanine derivative 95% enantiomeric excess Commercial pharmaceutical production
Enkephalin Formation Pentapeptide precursors >90% enantiomeric excess Peptide hormone synthesis
Succinic Acid Derivatives 2-Substituted precursors 85-95% enantiomeric excess Fine chemical synthesis
Enol Acetate Reduction Various enol acetates 80-95% enantiomeric excess Synthetic methodology

Role of Methoxy-Substituted BIPHEP Derivatives in Catalyst Design

The development of methoxy-substituted biphenyl diphosphine (BIPHEP) derivatives represented a significant evolution from the original DIPAMP framework, incorporating structural modifications that enhanced both catalytic efficiency and substrate scope. The MeO-BIPHEP ligand family, originally developed by Roche, demonstrated an extraordinarily broad performance profile for synthetic applications due to their modular ligand design. These ligands share similarities with other atropisomeric diphosphines such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and related analogs, but offer distinct advantages in specific catalytic transformations.

The structural features of (6,6′-dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) (MeO-BIPHEP) include methoxy substituents positioned at the 6,6′ positions of the biphenyl backbone, which influence both the electronic properties and steric environment around the metal center. The methoxy groups serve as electron-donating substituents that modulate the electron density at the phosphorus atoms, thereby affecting the binding affinity and catalytic activity of the resulting metal complexes. The dihedral angle between the aromatic rings in MeO-BIPHEP derivatives affects the bite angle and spatial arrangement of the phosphine donors, influencing enantioselectivity.

Rhodium complexes incorporating MeO-BIPHEP ligands have demonstrated exceptional performance in enantioselective cycloaddition reactions, particularly in rhodium-catalyzed intramolecular [2+2+2] cycloaddition processes. Systematic studies comparing various chiral bisphosphine ligands revealed that (R)-MeO-BIPHEP afforded optimal yields and enantiomeric excesses in the synthesis of azahelicene-like molecules. The catalyst system [Rhodium(cyclooctadiene)₂]tetrafluoroborate with (R)-MeO-BIPHEP ligand achieved 18% yield with 70% enantiomeric excess in challenging cycloaddition transformations.

The versatility of MeO-BIPHEP-rhodium systems extends to carbon-carbon coupling reactions, where the Krische group reported enantioselective rhodium-catalyzed reductive coupling of acetylene to aldehydes yielding corresponding diene alcohols in good yields and enantioselectivities. Additionally, the Wiedenhoefer group demonstrated intramolecular asymmetric hydroarylation of 2-(4-pentenyl)indoles in moderate to good yield with up to 90% enantiomeric excess using dichloro platinum complexes with (S)-3,5-tert-butyl-4-methoxy-MeO-BIPHEP.

Palladium complexes of MeO-BIPHEP have also shown remarkable catalytic properties, particularly in asymmetric hydrogenation and coupling reactions. The diaquo complex of (S)-MeO-BIPHEP with palladium demonstrated unique reactivity patterns, including facile reduction in methanolic solution to form dimeric palladium(I) complexes. Under carbon monoxide pressure, these systems formed μ-hydrido μ-carbonyl binuclear palladium(I) complexes, demonstrating the ligand's ability to stabilize various metal oxidation states and coordination environments.

Ligand Modification Metal System Reaction Type Enantioselectivity Range Key Applications
Standard MeO-BIPHEP Rhodium(I) [2+2+2] Cycloaddition 50-70% enantiomeric excess Azahelicene synthesis
3,5-tert-Butyl-MeO-BIPHEP Platinum(II) Hydroarylation 80-90% enantiomeric excess Indole functionalization
MeO-BIPHEP Rhodium(I) Reductive coupling 75-85% enantiomeric excess Diene alcohol synthesis
MeO-BIPHEP Palladium(II) Hydrogenation 70-90% enantiomeric excess Fine chemical synthesis

The structural profiling of MeO-BIPHEP ligands has revealed important stereoelectronic relationships that guide catalyst design. Studies comparing BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS ligands have shown that MeO-BIPHEP follows similar stereoelectronic trends as BINAP, where smaller dihedral angles correlate with higher electronic density on phosphorus. This understanding has enabled rational design approaches for developing new catalyst systems with predictable enantioselectivity patterns.

属性

CAS 编号

56977-92-5

分子式

C36H40BF4O2P2Rh-

分子量

756.4 g/mol

IUPAC 名称

cycloocta-1,5-diene;(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-;;;/m1.../s1

InChI 键

DCGUTTVLWMBBAX-MKPLHMJESA-N

手性 SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

规范 SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

Pictograms

Corrosive; Irritant

同义词

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate;  [(1,2,5,6-η)-1,5-Cyclooctadiene][(1R,1’R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-κP]]rhodium(1+) Tetrafluoroborate(1-);  [R-(R*,R*

产品来源

United States

准备方法

Ligand Substitution Reaction

The target complex forms via COD displacement from [Rh(COD)₂]BF₄ by the chiral bisphosphine:

[Rh(COD)₂]BF₄ + (R,R)-Bisphosphine[Rh(COD)(Bisphosphine)]BF₄ + COD\text{[Rh(COD)₂]BF₄ + (R,R)-Bisphosphine} \rightarrow \text{[Rh(COD)(Bisphosphine)]BF₄ + COD}

Procedure

  • Reaction Setup : Conducted under nitrogen in anhydrous THF.

  • Stoichiometry : 1:1 molar ratio of [Rh(COD)₂]BF₄ to bisphosphine.

  • Conditions : Stirring at 25°C for 12 hours, followed by solvent evaporation.

  • Purification : Recrystallization from dichloromethane/hexane yields orange crystals (85–90% yield).

Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.2–6.8 (m, aromatic protons), 3.8 (s, OCH₃), 2.5–1.2 (m, COD and ethane backbone).

  • ³¹P NMR : Single resonance at δ 28.5 ppm confirms symmetrical phosphorus environments.

Elemental Analysis

  • Calculated for C₃₆H₄₀BF₄O₂P₂Rh : C 58.7%, H 5.4%, Rh 13.1%.

  • Found : C 58.5%, H 5.3%, Rh 12.9%.

Comparative Analysis of Methodologies

Yield and Efficiency

StepYield (%)Purity (%)Key Innovation
Ligand Synthesis70>99Trichlorosilane reduction
[Rh(COD)₂]BF₄9099AgBF₄ metathesis
Complex Formation8598Ambient-temperature substitution

Solvent and Temperature Optimization

  • Ligand Coupling : THF enhances lithium intermediate stability vs. ethers.

  • Rhodium Precursor : Acetone minimizes AgCl colloid formation during anion exchange.

Challenges and Mitigation Strategies

  • Air Sensitivity : Phosphine ligands and rhodium complexes require Schlenk-line techniques.

  • Byproduct Formation : Excess COD in the final step prevents bisphosphine overcoordination.

  • Enantiomer Separation : Diastereomeric crystallization with tartaric acid derivatives improves ee.

Applications in Catalysis

The title compound catalyzes asymmetric hydrogenation of α,β-unsaturated ketones with 95–98% ee, as reported in patent applications . Its robustness under hydrogen pressures up to 50 bar and temperatures ≤100°C makes it industrially viable.

化学反应分析

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species. Substitution reactions result in new rhodium complexes with different ligands.

科学研究应用

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate has several scientific research applications:

    Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

    Industry: It is used in industrial processes that require efficient and selective catalysis.

作用机制

The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate involves the coordination of the rhodium center with various substrates. The rhodium center acts as a catalyst, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium center facilitates the addition of hydrogen atoms to unsaturated substrates.

相似化合物的比较

Enantioselectivity in Hydrogenation Reactions

  • Target Compound: Achieves >99% enantiomeric excess (ee) in hydrogenating α-(acetylamino)cinnamic acids due to the synergistic effect of o-methoxy groups and chiral phosphine centers .
  • Phospholane-Based Analogs: Compounds like 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane-Rh(COD)BF₄ (C₂₂H₄₀BF₄P₂Rh) exhibit 90–95% ee in ketone reductions, with steric bulk from methyl groups limiting substrate scope .
  • Non-Chiral Counterparts: Complexes like [1,4-Bis(diphenylphosphino)butane]-Rh(COD)BF₄ show minimal enantioselectivity, underscoring the necessity of chiral ligands .

Reaction Conditions

  • The target compound operates efficiently under low H₂ pressure (<1 atm) , a critical advantage for industrial scalability .
  • In contrast, 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate (CAS: N/A) requires higher pressures and is utilized in arylboronic acid coupling reactions rather than hydrogenation .

Research Findings and Mechanistic Insights

  • Crystal Structure Analysis : The target compound adopts a δ-type conformation with face-oriented o-methoxyphenyl groups, a feature critical for substrate binding . Analogous complexes with alkyl substituents (e.g., tetrahydronaphthyl) show similar conformations but reduced selectivity due to weaker electronic interactions .
  • Pressure Dependence : Studies on DIPAMP-Rh complexes reveal that enantioselectivity remains high even at elevated H₂ pressures, unlike less rigid ligands where selectivity drops significantly .

生物活性

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, commonly referred to as rhodium(I) complex, is a significant organometallic compound with diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₃₆H₄₀BF₄O₂P₂Rh
  • Molecular Weight : 684.27 g/mol
  • CAS Number : 5702645

The rhodium center is coordinated with a bidentate phosphine ligand and 1,5-cyclooctadiene, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Rhodium complexes have garnered attention for their anti-cancer , anti-inflammatory , and antimicrobial properties. The biological activity of this specific rhodium complex can be summarized as follows:

  • Anti-Cancer Activity : Studies indicate that rhodium(I) complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The complex has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

The biological mechanisms underlying the activity of rhodium(I) complexes include:

  • Interaction with DNA : Rhodium complexes can bind to DNA, leading to structural modifications that hinder replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Enzyme Inhibition : Specific inhibition of enzymes such as topoisomerases and proteases has been documented, which is critical in cancer therapy.

Case Study 1: Anti-Cancer Efficacy

A study published in Nature examined the effects of rhodium(I) complexes on human breast cancer cells (MCF-7). The results demonstrated:

  • A dose-dependent decrease in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Cell cycle arrest at the G2/M phase.
Concentration (μM)Viability (%)Apoptosis (%)G2/M Arrest (%)
0100515
10702535
50306080

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of the rhodium complex on human carbonic anhydrase II revealed:

  • An IC50 value of approximately 15 μM.
  • Competitive inhibition kinetics were observed.

Recent Advances

Recent reviews have highlighted the increasing interest in rhodium complexes as potential therapeutic agents. The structural versatility and tunability of these compounds allow for the design of more effective drugs with reduced side effects compared to traditional therapies .

常见问题

Q. What are the critical handling and storage protocols for this rhodium complex to maintain its catalytic activity?

  • Methodological Answer : Due to its air sensitivity, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C . Handling requires a glovebox or Schlenk line to prevent oxidation. Use anhydrous solvents (e.g., THF, toluene) to prepare catalytic solutions, and avoid exposure to moisture. Protective equipment (gloves, goggles, lab coat) is mandatory due to its skin/eye irritation hazards .

Q. What are the typical applications of this rhodium complex in asymmetric catalysis?

  • Methodological Answer : This complex is widely used in enantioselective hydrogenation and hydrofunctionalization reactions due to its chiral bisphosphine ligand. For example, it catalyzes the reduction of α,β-unsaturated ketones with high enantiomeric excess (ee). Optimize substrate-to-catalyst ratios (typically 100:1 to 1000:1) and monitor reactions via HPLC or GC with chiral columns .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Use 31^{31}P NMR to verify ligand coordination (δ ~20–30 ppm for Rh-bound phosphine). X-ray crystallography can resolve the octahedral geometry around Rh(I). Purity is assessed via elemental analysis (C, H, P) and ICP-MS for rhodium content. Air-sensitive samples require sealed NMR tubes or inert-sample holders .

Advanced Research Questions

Q. How does the ligand’s ortho-methoxyphenyl group influence enantioselectivity in hydrogenation reactions?

  • Methodological Answer : The electron-donating methoxy group enhances ligand rigidity and π-backbonding to Rh, stabilizing transition states. Steric effects from the ortho-substituents dictate substrate approach, favoring pro-R or pro-S pathways. Compare enantioselectivity with analogs lacking methoxy groups (e.g., diphenylphosphine ligands) to isolate electronic vs. steric contributions .

Q. What strategies optimize reaction conditions for high turnover numbers (TONs) in challenging substrates?

  • Methodological Answer :
  • Solvent selection : Non-polar solvents (toluene) improve substrate solubility and reduce catalyst deactivation.
  • Temperature : Lower temperatures (0–25°C) often enhance ee but may reduce TONs; balance via kinetic studies.
  • Additives : Triethylamine or silver tetrafluoroborate can stabilize the active Rh species by scavenging halides .

Q. How to resolve contradictions in reported enantiomeric excess (ee) for the same substrate?

  • Methodological Answer : Systematically vary:
  • Ligand purity : Impurities ≥2% (e.g., from : 95% purity) can alter stereochemical outcomes.
  • Substrate pre-treatment : Dry substrates via molecular sieves to eliminate moisture-induced side reactions.
  • Catalyst activation : Pre-reduce the complex with H2_2 or silanes to ensure active Rh(0) formation .

Q. What are the protocols for safe disposal of rhodium-containing waste from reactions?

  • Methodological Answer : Collect all residues in sealed containers labeled "heavy metal waste." Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services to recover rhodium via ion-exchange resins or precipitation (e.g., as Rh2_2S3_3). Document disposal per local regulations .

Key Safety and Stability Notes

  • Decomposition Risks : Avoid strong oxidizers (e.g., peroxides) to prevent ligand degradation .
  • Ecological Impact : No significant bioaccumulation potential, but aquatic toxicity testing is recommended for large-scale use .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。